Nickel formate

Description

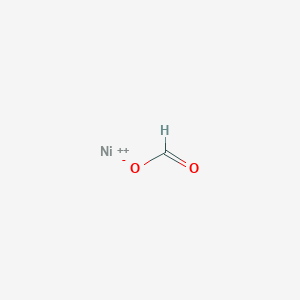

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

nickel(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Ni/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPNKQREYVVATQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890523 | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel formate is an odorless green solid. Sinks in and mixes with water. (USCG, 1999), Odorless green solid; [CAMEO] | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel(II) formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2594 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 200-250 °C | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ACIDS, AMMONIUM HYDROXIDE; 13 MG/L OF COLD WATER /NICKEL FORMATE DIHYDRATE/ | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.15 at 20 °C | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3349-06-2; 15694-70-9(dihydrate), 3349-06-2, 15843-02-4 | |

| Record name | NICKEL FORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8884 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015843024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, nickel(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formic acid, nickel salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YT27N8QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NICKEL FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Nickel Formate and Derived Nickel Compounds

Solution-Based Synthesis Protocols for Nickel Formate (B1220265)

Solution-based methods are common for the synthesis of nickel formate, offering control over purity and reaction conditions. These can be broadly categorized into direct reaction approaches and routes involving the transformation of other nickel precursors.

Direct reaction is a straightforward method for synthesizing this compound. This typically involves reacting a nickel source with formic acid. Common nickel sources include nickel(II) hydroxide (B78521), nickel(II) carbonate, or even nickel metal itself. primaryinfo.comwikipedia.org

The reaction of nickel(II) hydroxide with formic acid proceeds as follows: Ni(OH)₂ + 2HCOOH → Ni(HCOO)₂ + 2H₂O wikipedia.org

This method is advantageous as it yields this compound and water, simplifying the purification process. Another approach involves the direct reaction of finely-divided nickel metal with an aqueous solution of formic acid at elevated temperatures, typically between 90°C and 110°C. google.com However, this can be a slow process as a coating of this compound can form on the metal surface, inhibiting further reaction. google.com The direct hydrogenation of CO₂ on nickel surfaces can also produce formate species. uchicago.edu

This compound can also be synthesized by transforming other nickel salts, a method often referred to as a metathetical reaction. primaryinfo.com A common precursor is nickel(II) acetate (B1210297). Reacting an aqueous solution of nickel acetate with formic acid can yield a purer product compared to some direct reaction methods. primaryinfo.com This route is also advantageous because the starting nickel acetate is generally more soluble in water than the resulting this compound, which can facilitate product isolation. primaryinfo.com

Another precursor transformation route involves the reaction of sodium formate with nickel(II) sulfate (B86663) in an aqueous solution. wikipedia.org

Advanced and Scalable Synthetic Techniques

To meet the demands for materials with specific properties, such as controlled nanoparticle sizes and high-purity frameworks, advanced synthetic techniques have been developed.

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing nickel-based nanoparticles from this compound precursors. oup.comacs.org This technique allows for the preparation of face-centered cubic (fcc) Ni nanoparticles through the intramolecular reduction of a this compound complex containing long-chain amine ligands in a very short time. oup.comresearchgate.net In this process, the formate ion acts as a reducing agent for the Ni²⁺ ion, decomposing into hydrogen and carbon dioxide. oup.comresearchgate.net

The use of different long-chain amines, such as oleylamine (B85491), myristylamine, and laurylamine, allows for the control of nanoparticle size. oup.com For instance, monodisperse Ni nanoparticles with average sizes of 43, 71, and 106 nm have been prepared using these respective amines. oup.com The ligation of these amines lowers the reaction temperature by reducing the energy barrier for the reduction of the this compound complex. oup.comresearchgate.net Depending on the specific precursor used (this compound or nickel acetate) in the microwave-assisted synthesis, different nanosized materials like Ni/NiO composites, metallic Ni, or NiO can be obtained. acs.orgscispace.com

Table 1: Influence of Amine Ligand on Ni Nanoparticle Size in Microwave-Assisted Synthesis

| Amine Ligand | Resulting Average Nanoparticle Size (nm) |

|---|---|

| Oleylamine | 43 |

| Myristylamine | 71 |

| Laurylamine | 106 |

Data sourced from research on microwave-assisted synthesis of monodisperse nickel nanoparticles. oup.com

A novel, ultrafast, and low-cost method known as solvent-free "explosive" synthesis (SFES) has been developed for the production of metal-formate frameworks (MFFs). cam.ac.ukcam.ac.ukresearchgate.netrsc.org This technique is particularly notable for its speed and for not requiring organic solvents or templates. cam.ac.uk The SFES method utilizes the high reducibility of formic acid and the oxidizing nature of metallic nitrates to initiate a rapid redox process. cam.ac.uk

This approach has been successfully applied to synthesize a nickel-formate framework (Ni-FA) with the formula [Ni₃(HCOO)₆]. cam.ac.ukacs.org The resulting framework exhibits permanent porosity and has shown high selectivity for CH₄/N₂ separation, making it a promising material for natural gas purification. cam.ac.ukcam.ac.ukresearchgate.netrsc.orgacs.org The synthesized Ni-FA demonstrates a good methane (B114726) adsorption capacity of approximately 0.80 mmol g⁻¹ at 1 bar and 298 K. cam.ac.ukcam.ac.ukresearchgate.netrsc.org

Controlled Synthesis of Nickel-Based Nanomaterials from Formate Precursors

This compound is a valuable precursor for the controlled synthesis of various nickel-based nanomaterials due to its decomposition characteristics. The thermal decomposition of this compound can yield phase-pure nickel at temperatures as low as 350°C. primaryinfo.comcam.ac.uk

Heating this compound dihydrate in a vacuum to around 300°C results in the formation of pure nickel powder, which is useful as a hydrogenation catalyst. wikipedia.org The decomposition of this compound tends to produce Ni nanoparticles with a narrow size distribution. cam.ac.uk For example, thermal decomposition at 500°C can produce Ni nanoparticles in the range of 1-30 nm. cam.ac.uk

By carefully controlling the decomposition conditions and the presence of other reagents, different nickel-based nanomaterials can be obtained. A reflux protocol using a this compound precursor has been shown to produce hexagonal close-packed (hcp) Ni nanoparticles. researchgate.netingentaconnect.com In contrast, using nickel acetate under similar conditions yields face-centered cubic (fcc) nickel. researchgate.netingentaconnect.com Furthermore, the thermal decomposition of this compound in the presence of oleic acid and oleylamine can lead to the formation of pure nickel carbide (Ni₃C) nanoparticles with diameters around 40 nm. nih.govingentaconnect.comingentaconnect.com These Ni₃C nanoparticles decompose to nickel and carbon at 770 K in a nitrogen atmosphere, and are converted to Ni at 627 K in a hydrogen atmosphere. nih.govingentaconnect.com

Table 2: Nickel-Based Nanomaterials from this compound Precursors

| Synthesis Condition | Precursor(s) | Resulting Nanomaterial | Particle Size (nm) | Reference(s) |

|---|---|---|---|---|

| Thermal Decomposition (500°C) | This compound | Nickel (Ni) | 1-30 | cam.ac.uk |

| Reflux Protocol | This compound | Hexagonal Close-Packed Nickel (hcp-Ni) | - | researchgate.netingentaconnect.com |

| Thermal Decomposition | This compound, Oleic Acid, Oleylamine | Nickel Carbide (Ni₃C) | ~40 | nih.govingentaconnect.comingentaconnect.com |

This table summarizes findings on the synthesis of various nickel-based nanomaterials using this compound as a key precursor.

Additionally, this compound complexed with ethylenediamine (B42938) can be used to form nickel oxide (NiOₓ) thin films at lower processing temperatures (around 250°C) compared to other precursors. rsc.org This lowering of the decomposition temperature is crucial for applications involving temperature-sensitive substrates like plastics. rsc.org

Directed Assembly of Phase-Specific Nickel Nanoparticles

The chemical identity of the nickel precursor salt plays a critical role in determining the crystal phase of the resulting nickel nanoparticles. Research has demonstrated that by using a simple reflux protocol, different phases of nickel and its oxides can be selectively synthesized by choosing the appropriate precursor. ingentaconnect.comresearchgate.net

In this context, this compound dihydrate has been identified as a specific precursor for the synthesis of hexagonal close-packed (hcp) nickel nanoparticles. ingentaconnect.comresearchgate.net The synthesis is typically carried out using a reflux method where the nickel salt is heated in the presence of a solvent that can also act as a reducing or oxidizing agent, such as trioctylamine. researchgate.net The phase of the final nickel product is highly dependent on the reaction temperature. researchgate.net

Detailed studies on the thermal treatment of this compound have shown a clear progression of material phases. For instance, when this compound is subjected to thermal decomposition under specific atmospheric conditions, it does not immediately yield pure hcp Ni. At lower temperatures, around 200 °C, a mixture of face-centered cubic (fcc) Ni and the original precursor material is observed. researchgate.net It is only upon increasing the temperature to 250 °C and higher that the formation of pure hcp Ni is achieved. researchgate.net This temperature-dependent phase formation highlights a thermodynamically driven process where the higher temperature provides the necessary energy to favor the hexagonal close-packed structure. researchgate.net The synthesized materials are typically characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal phase and transmission electron microscopy (TEM) to analyze the morphology. ingentaconnect.com

Table 1: Influence of Annealing Temperature on Nickel Nanoparticle Phase from this compound Precursor

| Annealing Temperature (°C) | Resulting Material Phase | Reference |

|---|---|---|

| 150 | This compound Precursor | researchgate.net |

| 200 | Mixture of fcc Ni and Precursor | researchgate.net |

Preparation of Nickel Oxide Thin Films via Formate Precursors

This compound is a key component in organometallic inks used for the solution-based processing of nickel oxide (NiOₓ) thin films. rsc.orgrsc.org These films are of significant interest for various applications, including as hole transport layers (HTLs) in organic photovoltaic (OPV) devices. rsc.orgrsc.org A common method involves creating an ink from a this compound–ethylenediamine complex dissolved in a solvent like ethylene (B1197577) glycol and water. rsc.org This ink can be applied to a substrate via spin-coating, followed by a thermal annealing step in air to induce the decomposition of the precursor and form the NiOₓ film. rsc.org

The complexation of this compound with ethylenediamine is advantageous as it lowers the required decomposition temperature compared to this compound dihydrate alone, enabling the formation of NiOₓ at more moderate temperatures. rsc.org The properties of the resulting thin films are highly dependent on the annealing temperature. rsc.orgrsc.org As the annealing temperature is increased from 150 °C to over 250 °C, the decomposition of the precursor to NiOₓ becomes more complete. rsc.org This transformation significantly impacts the film's optoelectronic properties. For example, the optical band gap of the film widens as the annealing temperature rises, approaching the accepted value for NiO (around 4.0 eV). rsc.org

Furthermore, post-deposition treatment with O₂-plasma can be used to modify the film's surface chemistry and electronic properties. rsc.org Characterization using X-ray photoelectron spectroscopy (XPS) reveals that the surface of these films is a mixture of NiOₓ, Ni(OH)₂, and NiOOH. rsc.org The annealing temperature directly influences the film's conductivity and the performance of photovoltaic devices incorporating these films. rsc.orgrsc.org Specifically, in OPV devices, while the open-circuit voltage remains stable, the short-circuit current sees a dramatic increase as the annealing temperature is raised from 150 °C to 250 °C, which correlates with improved conductivity of the NiOₓ layer. rsc.org

Table 2: Effect of Annealing Temperature on Nickel Oxide Thin Film Properties

| Annealing Temperature (°C) | Estimated Optical Band Gap (eV) | Short-Circuit Current (mA cm⁻²) in OPV | Reference |

|---|---|---|---|

| 200 | 3.8 | - | rsc.org |

| 250 | 3.9 | 11.2 | rsc.orgrsc.org |

Synthesis of Nickel Nanowires through Formate Reduction

This compound can be effectively used as a precursor for the synthesis of one-dimensional nickel nanostructures, specifically nickel nanowires (NiNWs). researchgate.netresearchgate.net A common wet-chemical method involves the reduction of this compound by a reducing agent, such as hydrazine (B178648) hydrate (B1144303), in a polyol medium like ethylene glycol. researchgate.netresearchgate.net This approach is notable for not requiring any surfactants or capping agents to direct the anisotropic growth of the nanoparticles. researchgate.net

The formation and morphology of the nickel nanowires are strongly influenced by several synthesis conditions, including temperature, reaction time, and precursor concentration. researchgate.netresearchgate.net Temperature, in particular, plays a crucial role. At lower temperatures, such as 100 °C, the reduction of this compound may result in aggregated nanoparticles rather than distinct wire-like structures. researchgate.net As the temperature is increased to 110 °C and 130 °C, the formation of wire-shaped nanocrystallites with a face-centered-cubic (fcc) phase is favored. researchgate.net The ethylene glycol solvent is critical in this process, contributing to the formation of the nanowire morphology. researchgate.net The proposed growth mechanism suggests that under certain conditions, the nickel nanowires grow on the surface of crystals of a solid intermediate formed between nickel and hydrazine hydrate. researchgate.net

In a related method, an ink containing a this compound-ethylenediamine complex can be printed onto a substrate and heated in the presence of a magnetic field. mdpi.com This process causes the reduction of the complex to metallic nickel, and the magnetic field directs the self-assembly of the initially formed nanoparticles into aligned nanowires. mdpi.com When the reduction is performed without a magnetic field, a porous film of interconnected spherical nanoparticles is formed instead of nanowires. mdpi.com The resulting nanowires exhibit soft magnetic properties and anisotropic electrical conductivity. mdpi.com

Table 3: Influence of Reaction Temperature on Nickel Nanostructure Morphology

| Reaction Temperature (°C) | Resulting Morphology | Crystalline Phase | Reference |

|---|---|---|---|

| 100 | Aggregated Nanoparticles | - | researchgate.net |

| 110 | Wire-shaped Particles | fcc | researchgate.net |

Structural Characterization and Spectroscopic Investigations of Nickel Formate Systems

Crystallographic Analysis of Nickel Formate (B1220265) Structures

Crystallographic techniques are fundamental to understanding the three-dimensional arrangement of atoms in nickel formate. These methods provide precise information on bond lengths, bond angles, and crystal packing, which are crucial for correlating its structure with its physical and chemical properties.

Single-Crystal X-ray Diffraction Studies of Nickel(II) Formate Complexes

Single-crystal X-ray diffraction (SC-XRD) offers an atomic-resolution view of the crystal structure. A redetermination of the crystal structure of nickel(II) formate dihydrate, [Ni(HCOO)₂(H₂O)₂]n, has provided a highly detailed and precise structural model. researchgate.netiucr.org

This analysis revealed that the crystal structure contains two distinct Ni²⁺ cations, both located on inversion centers and featuring a distorted octahedral coordination geometry. researchgate.netiucr.org One nickel ion (Ni1) is coordinated to six oxygen atoms from six different formate anions. The other nickel ion (Ni2) is coordinated to four oxygen atoms from water molecules and two oxygen atoms from two formate anions. researchgate.netiucr.org The formate anions act as bridging ligands, connecting the two types of nickel centers to form a three-dimensional framework. researchgate.netiucr.org This updated study also successfully located the hydrogen atoms, enabling a detailed description of the hydrogen-bonding network that further stabilizes the crystal structure. researchgate.netiucr.org

| Parameter | Value |

|---|---|

| Empirical formula | C₂H₆NiO₆ |

| Formula weight | 184.78 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a (Å) | 8.5806 (4) |

| b (Å) | 7.0202 (3) |

| c (Å) | 9.2257 (4) |

| β (°) | 97.551 (1) |

| Volume (ų) | 550.91 (4) |

| Z | 4 |

| Bond | Length (Å) |

|---|---|

| Ni1—O1i | 2.062 (1) |

| Ni1—O2 | 2.091 (1) |

| Ni1—O3ii | 2.072 (1) |

| Ni2—O4 | 2.070 (1) |

| Ni2—O5 | 2.073 (1) |

| Ni2—O6 | 2.083 (1) |

Powder X-ray Diffraction for Bulk and Nanocrystalline Phases

Powder X-ray diffraction (PXRD) is an essential technique for characterizing bulk and nanocrystalline this compound. It is used for phase identification, determination of lattice parameters, and estimation of crystallite size. For nanocrystalline materials, the diffraction peaks are typically broader, and an analysis of the peak broadening can provide an average crystallite size. Studies on nanocrystalline nickel-based materials have utilized PXRD to confirm the formation of the desired phase and to assess the degree of crystallinity. For instance, in the synthesis of nickel nanoparticles from this compound, PXRD is used to track the conversion of the precursor and the emergence of the metallic nickel phase.

In Situ Synchrotron X-ray Diffraction for Reaction Monitoring

In situ synchrotron X-ray diffraction is a powerful tool for studying the dynamic structural changes in materials under reaction conditions. mpg.deacs.org The high flux and brilliance of synchrotron radiation allow for rapid data collection, enabling the real-time monitoring of solid-state transformations, crystallization processes, and decomposition reactions. mpg.deacs.orgfrontiersin.org For this compound systems, this technique can be applied to monitor its synthesis, for example, by tracking the formation of the crystalline product from solution. frontiersin.org It can also be used to study the thermal decomposition of this compound, providing insights into the reaction mechanism by identifying intermediate phases and the final products as a function of temperature and time. rsc.org While specific studies on this compound using this technique are not widely reported, the methodology has been successfully applied to investigate the synthesis and transformation of other nickel-containing materials and metal-organic frameworks. acs.orgrsc.orgresearchgate.net

Advanced Spectroscopic Techniques for Electronic and Vibrational Properties

Spectroscopic techniques provide complementary information to crystallographic methods by probing the electronic and vibrational properties of this compound. These techniques are sensitive to the local chemical environment and bonding within the material.

Fourier Transform Infrared (FTIR) Spectroscopy for Formate Ligand Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the vibrational modes of the functional groups present in a compound. In this compound, the vibrations of the formate ligand (HCOO⁻) are of particular interest. The coordination of the formate ligand to the nickel ion influences its vibrational frequencies. The key vibrational modes of the formate ligand include the symmetric and antisymmetric C-O stretching vibrations, as well as the C-H stretching and bending vibrations. The positions of these bands provide information about the coordination mode of the formate ligand (e.g., monodentate, bidentate bridging). For instance, the separation between the antisymmetric and symmetric C-O stretching frequencies can be indicative of the coordination geometry. FTIR spectra of this compound would show characteristic absorption bands corresponding to these vibrations. researchgate.net The analysis of FTIR spectra during the thermal decomposition of this compound can also reveal the disappearance of formate ligand vibrations and the emergence of new species. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | ~2800-3000 | C-H stretching |

| ν_as(COO) | ~1560-1620 | Antisymmetric COO stretching |

| ν_s(COO) | ~1350-1400 | Symmetric COO stretching |

| δ(O-C-O) | ~770-790 | O-C-O bending (scissoring) |

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Environments

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique that provides information about the local atomic structure and electronic state of a specific element within a material. nist.govwikipedia.orgtoray-research.co.jp The XAFS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nist.govwikipedia.orgtoray-research.co.jp

The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. nist.govnih.gov For this compound, Ni K-edge XANES spectra can confirm the +2 oxidation state of the nickel ions and provide insights into their octahedral coordination environment. nih.gov

The EXAFS region contains information about the local atomic environment around the absorbing atom, including the coordination number, bond distances, and identity of the neighboring atoms. nih.govnih.gov Analysis of the Ni K-edge EXAFS spectrum of this compound would allow for the determination of the Ni-O bond distances and the number of nearest oxygen neighbors, providing a local structural picture that can be compared with the long-range order determined by XRD. nih.gov This is particularly valuable for characterizing amorphous or highly disordered this compound systems where diffraction techniques are less effective.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Speciation Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the chemical environment of atomic nuclei, providing valuable insights into the speciation of this compound in solution. While the paramagnetic nature of the Ni(II) ion presents challenges due to the broadening of NMR signals, specialized techniques can offer information on the structure and dynamics of nickel complexes. nih.govresearchgate.net

Paramagnetic ¹H NMR spectroscopy can be particularly informative for characterizing small molecule complexes and their solution chemistry. vu.lt For high-spin Ni(II) complexes, the electronic relaxation times can influence the resolution of NMR signals. researchgate.net In some cases, the signals of a 1:1 metal-to-ligand complex are observed downfield from those of a 1:2 complex. vu.lt The analysis of hyperfine shifts and relaxivities, though complex, can provide detailed structural information. vu.lt However, even without a detailed analysis, titration studies involving different metal-to-ligand ratios can allow for unambiguous resonance assignment and quantization of the complexes in solution. vu.lt

It is important to note that the electronic relaxation times for octahedral nickel(II) monomers are often longer, leading to broader observed peaks in their NMR spectra. researchgate.net This can sometimes hinder detailed analysis. researchgate.net Despite these challenges, NMR spectroscopy remains a valuable tool for studying the behavior of metal ions in various systems, offering site-specific information about chemical bonding and structure. nih.govillinoisstate.edu The intrinsic NMR receptivity, which affects signal intensity, is dependent on factors such as the magnetogyric ratio and the spin quantum number of the nucleus being studied. nih.gov For nickel, the ⁶¹Ni isotope is NMR active, though its low natural abundance may necessitate enrichment for certain studies. nih.gov

Electron Microscopy and Surface Analysis

Electron microscopy and related surface analysis techniques are indispensable for characterizing the morphology, structure, and elemental composition of this compound and its derivatives at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and determining the particle size of nickel-containing materials. upstate.edu SEM analysis provides detailed, three-dimensional-like images by scanning the sample with a focused beam of electrons. upstate.edu The resulting secondary electron images reveal information about the size, shape, and surface topography of individual particles. upstate.edu

In the context of materials derived from this compound, SEM is frequently used to characterize the resulting nickel particles after reduction processes. For instance, the reduction of this compound with hydrazine (B178648) hydrate (B1144303) can yield nickel particles whose morphology and size are influenced by reaction conditions such as temperature. researchgate.net Studies have shown that the morphology of nickel particles can be spherical with some agglomeration. researchgate.netresearchgate.net The particle size distribution can be determined from SEM images using appropriate software. researchgate.net For example, spherical nickel powder, often analyzed by SEM, is available in various particle size ranges, such as 15-45 µm, 15-53 µm, and 45-105 µm. fusnano.com

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is crucial for elucidating the internal structure and nanostructural details of materials. researchgate.netscispace.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, providing detailed information about particle size, grain size, crystallographic structure, and chemical composition at the nanoscale. scispace.com

For nickel-based nanostructures, TEM is instrumental in characterizing features that are not resolvable by SEM. researchgate.net High-resolution TEM (HRTEM) can even visualize the atomic lattice of crystalline materials. researchgate.net Selected Area Electron Diffraction (SAED) patterns, obtained during TEM analysis, provide information about the crystal structure of the nanoparticles. scispace.comresearchgate.net For instance, the thermal decomposition of this compound can produce nickel nanoparticles, and TEM can be used to determine their size, which can be on the order of a few nanometers. researchgate.net The technique is also essential for examining the dispersion of nanoparticles in composite materials. scispace.com

Table 1: Comparison of Electron Microscopy Techniques for this compound Systems

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

|---|---|---|

| Primary Information | Surface morphology, topography, particle size | Internal structure, nanostructure, crystallography |

| Resolution | Lower | Higher |

| Sample Preparation | Relatively simple | Requires very thin samples |

| Imaging Principle | Scans surface with an electron beam | Transmits electrons through the sample |

| Typical Application | Observing the shape of nickel particles | Characterizing the crystal structure of nanoparticles |

Atomic Force Microscopy (AFM) for Surface Topography and Particle Size Distribution

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface at the nanometer scale. nih.govchalcogen.ro It is well-suited for characterizing individual particles, including their volume, height, size, and shape. nih.gov AFM can be particularly advantageous for resolving complex particle-size distributions. nih.gov

AFM has been employed to study the surface topography of various thin films and nanoparticles, including those made of nickel. researchgate.netmostwiedzy.pl The technique can quantitatively measure surface roughness parameters such as the average roughness and root mean square (RMS) roughness. chalcogen.ro For instance, the surface roughness of thin films can be influenced by processing conditions like annealing temperature. chalcogen.ro The versatility of AFM allows for meticulous observations of the textural and morphological characteristics of films, which can influence their physical and chemical properties. chalcogen.ro The relationship between the three-dimensional force maps obtained by AFM and the hydration structures at solid-liquid interfaces can also be investigated. rsc.org

Scanning Transmission Electron Microscopy-Electron Energy Loss Spectroscopy (STEM-EELS) for Interstitial Systems

Scanning Transmission Electron Microscopy-Electron Energy Loss Spectroscopy (STEM-EELS) is a powerful analytical technique that combines the high spatial resolution of STEM with the elemental and chemical sensitivity of EELS. eag.comeels.info EELS analyzes the energy distribution of electrons that have passed through a thin sample, revealing information about elemental composition, chemical bonding, and electronic properties. eels.infowikipedia.org

This technique is particularly useful for studying interstitial systems and detecting light elements. eag.com EELS can provide elemental identification and mapping with a spatial resolution down to 1 nm. eag.com It offers higher energy resolution and increased sensitivity for lower atomic number elements compared to Energy Dispersive X-ray Spectroscopy (EDS). eag.com In some cases, EELS can also provide information about the chemical bonding state of the elements present. eag.comnsf.gov The energy-loss range of typical EELS systems is up to approximately 3000 eV, which is suitable for analyzing the K-edges of light elements and the L-edges of 3d transition metals like nickel. nsf.gov

Table 2: Key Parameters of STEM-EELS

| Parameter | Value/Description |

|---|---|

| Elements Detected | Boron (B) to Uranium (U) |

| Detection Limits | Approximately 0.5% |

| Lateral Resolution/Probe Size | ~1 nm |

| Information Provided | Elemental identification, chemical fingerprinting (limited cases) |

Thermal Decomposition Pathways and Kinetic Studies of Nickel Formate

Mechanistic Investigations of Nickel Formate (B1220265) Thermolysis

The thermal decomposition of nickel formate dihydrate (Ni(HCOO)₂·2H₂O) is a multi-step process that has been elucidated through various analytical techniques, including thermogravimetry (TG), differential thermal analysis (DTA), and electron scanning microscopy (ESM). sciencemadness.orgresearchgate.net The process generally proceeds in two distinct stages: the initial dehydration of the hydrated salt, followed by the decomposition of the resulting anhydrous this compound. sciencemadness.orgresearchgate.net

Dehydration Processes in this compound Hydrates

The first step in the thermolysis of this compound dihydrate is the loss of its water of crystallization. sciencemadness.orgresearchgate.net This dehydration process is an endothermic reaction, as indicated by DTA curves showing a peak at around 180°C. sciencemadness.org Thermogravimetric analysis reveals a weight loss corresponding to the removal of two water molecules, which is approximately 19.2% of the initial mass. sciencemadness.org Studies have shown that this dehydration step typically occurs at temperatures around 200°C. sciencemadness.org The kinetics of this dehydration process have been found to be best described by phase boundary controlled reaction models, such as the contracting area (R2) and contracting sphere (R3) models. sciencemadness.orgresearchgate.net The activation energy for this dehydration step is relatively low, suggesting the water molecules are lattice-held rather than coordinated. sciencemadness.orgresearchgate.net

Subsequent Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound undergoes further decomposition at higher temperatures. sciencemadness.orgresearchgate.net This second stage is an exothermic process, with DTA curves showing a peak around 240°C when conducted in air. sciencemadness.org The decomposition of anhydrous this compound in a vacuum has been observed to yield nickel metal, carbon dioxide, carbon monoxide, hydrogen, and water. rsc.org In an oxygen-containing atmosphere, the decomposition products are primarily nickel oxide and carbon dioxide. rsc.org The nature of the final product is highly dependent on the atmosphere in which the decomposition is carried out. google.com The decomposition reaction is autocatalytic, meaning the solid product (nickel) catalyzes the reaction. rsc.org

Identification of Intermediate and Final Solid Products (e.g., Nickel Oxide, Nickel Metal)

The solid products formed during the thermal decomposition of this compound have been a subject of detailed investigation. In an inert or vacuum environment, the primary solid product is finely divided, porous nickel metal. rsc.orgwikipedia.orgacs.org However, when the decomposition is performed in the presence of air or oxygen, the final solid product is nickel oxide (NiO). sciencemadness.orgrsc.org Some studies have also identified nickel oxide as an intermediate phase even during decomposition in an inert atmosphere, which is then subsequently reduced to nickel metal. acs.org The morphology of the final product is also noteworthy; the decomposition of this compound dihydrate crystals leads to the formation of aggregates of small, cube-like particles of nickel oxide, resulting in a significant increase in surface area. sciencemadness.org

Kinetic Parameters and Reaction Modeling

The study of the kinetics of this compound decomposition provides valuable insights into the reaction mechanism and rate-controlling steps.

Determination of Kinetic Models for Solid-State Reactions

The kinetics of solid-state reactions, such as the decomposition of this compound, are often described by various mathematical models. For the decomposition of anhydrous this compound, nucleation and growth models are frequently employed. The Prout-Tompkins model, which describes branching nuclei formation, and the Mampel unimolecular law, where nucleation is the rate-determining step, have been successfully applied to describe the decomposition kinetics. sciencemadness.orgresearchgate.net The Avrami-Erofeev equation, which accounts for random nucleation and subsequent growth, has also been used to model this transformation. capes.gov.br The choice of the most appropriate kinetic model is often based on the best fit to the experimental isothermal or non-isothermal data. sciencemadness.orgresearchgate.net

Activation Energy Calculations for Decomposition Steps

The activation energy (Ea) is a critical kinetic parameter that quantifies the energy barrier that must be overcome for a reaction to occur. For the dehydration of this compound dihydrate, a relatively low activation energy of approximately 34.5 kJ/mol has been reported. researchgate.net The activation energy for the subsequent decomposition of the anhydrous salt is significantly higher. In air, the decomposition to nickel oxide has an average activation energy of about 70 kJ/mol. sciencemadness.org Other studies have reported values around 84 ± 3 kJ/mol for the decomposition of anhydrous nickel nitrate (B79036), a related compound. capes.gov.br For the decomposition in an oxygen atmosphere, an activation energy of 150 ± 10 kJ/mol has been determined. rsc.org

Interactive Data Table: Kinetic Parameters of this compound Decomposition

| Decomposition Step | Atmosphere | Kinetic Model(s) | Activation Energy (Ea) | Reference(s) |

| Dehydration of Ni(HCOO)₂·2H₂O | Air | Phase boundary models (R2, R3) | 34.5 kJ/mol | researchgate.net |

| Decomposition of Anhydrous Ni(HCOO)₂ | Air | Mampel, Prout-Tompkins | ~70 kJ/mol | sciencemadness.org |

| Decomposition of Anhydrous Ni(HCOO)₂ | Oxygen | - | 150 ± 10 kJ/mol | rsc.org |

Contextual Factors Influencing Thermal Decomposition

The thermal decomposition of this compound is not a monolithic process but is significantly influenced by its immediate chemical environment. Factors such as the surrounding gaseous atmosphere and the presence of other co-precipitated chemical phases can alter the decomposition pathways, reaction kinetics, and the nature of the final solid products. Understanding these influences is critical for controlling the synthesis of specific nickel-based materials, such as metallic nickel powders or nickel oxides.

Influence of Gaseous Atmosphere on Decomposition Products

The composition of the atmosphere during the thermal decomposition of this compound plays a determinative role in the final nickel-containing product. The primary distinction lies between oxidative, inert, and reducing atmospheres.

In an oxidizing atmosphere , such as air, the decomposition of this compound dihydrate occurs in two main stages. sciencemadness.orgsemanticscholar.org The first is a dehydration step, where the water of crystallization is removed at temperatures around 180-200°C. sciencemadness.orgnih.gov This is followed by a second stage at a higher temperature (around 240°C) where the anhydrous this compound decomposes, and the resulting highly reactive, fine nickel particles are immediately oxidized to form nickel oxide (NiO). sciencemadness.orgresearchgate.net This entire process involves an initial endothermic peak for dehydration and a subsequent strong exothermic peak corresponding to the decomposition and oxidation. sciencemadness.org

Conversely, when this compound is decomposed under an inert atmosphere (e.g., nitrogen, argon, helium, or carbon dioxide), the oxidation of the nascent nickel metal is prevented. google.comakjournals.com The decomposition of anhydrous this compound in an inert atmosphere typically occurs between 242°C and 262°C and yields finely divided metallic nickel. rsc.org The gaseous products in an inert atmosphere are primarily carbon dioxide and hydrogen, though carbon monoxide and water may also be formed. sciencemadness.orggoogle.com Research has indicated two potential concurrent decomposition routes in a nitrogen atmosphere sciencemadness.org:

Ni(HCOO)₂ → Ni + CO₂ + CO + H₂O

Ni(HCOO)₂ → Ni + H₂ + 2CO₂

The use of a reducing atmosphere , such as hydrogen, also leads to the formation of metallic nickel. In some applications, hydrogen is used as the atmosphere during decomposition to ensure the production of a pure, finely-divided nickel catalyst, ready for immediate use in hydrogenation processes. google.com Studies on nickel catalysts have shown that thermal decomposition in air followed by a reduction in a hydrogen atmosphere is an effective method for producing a catalyst with a high metallic surface area. researchgate.net

The following table summarizes the key differences in the thermal decomposition products of this compound under different atmospheric conditions.

Table 1: Influence of Gaseous Atmosphere on this compound Decomposition Products

| Gaseous Atmosphere | Primary Solid Product | Key Observations | Citations |

|---|---|---|---|

| Air (Oxidizing) | Nickel(II) Oxide (NiO) | Decomposition is a two-step process: dehydration followed by decomposition and oxidation. The second step is strongly exothermic. | sciencemadness.orgresearchgate.netrsc.org |

| Nitrogen (Inert) | Metallic Nickel (Ni) | Prevents oxidation of the freshly formed, pyrophoric nickel. Gaseous byproducts include CO₂, H₂, CO, and H₂O. | sciencemadness.orgakjournals.com |

| Helium/Argon (Inert) | Metallic Nickel (Ni) | Similar to nitrogen, provides an inert environment for the formation of metallic nickel. | google.comakjournals.com |

| Hydrogen (Reducing) | Metallic Nickel (Ni) | Ensures a reducing environment, preventing any potential oxidation and can be used to prepare active catalysts directly. | google.comresearchgate.net |

Role of Co-Precipitated Phases in Modifying Decomposition Behavior

The thermal decomposition of this compound can be significantly modified by the presence of other chemical species co-precipitated with it. Co-precipitation is a synthesis method used to create intimately mixed, multi-component materials, which upon heating can form mixed oxides or alloys. researchgate.net When this compound is part of such a co-precipitated mixture, its decomposition temperature, pathway, and kinetics can be altered compared to the pure compound.

The introduction of co-precipitated phases can influence the decomposition in several ways:

Altered Decomposition Temperature : The presence of a second component can lower the decomposition temperature of this compound. For instance, in one study, it was noted that adding a small amount of this compound to nickel chloride lowered the reduction temperature of the chloride by hydrogen to match the decomposition temperature of the formate (275°C), indicating a promotional effect. cam.ac.uk

Formation of Mixed Oxides : Co-precipitation is a common method for producing mixed-metal oxides. For example, cobalt-nickel mixed oxides have been prepared by co-precipitating the respective metal salts. researchgate.net In these systems, the decomposition of the precursors (which can include formates) does not yield separate oxides but rather a complex, often spinel-type, mixed oxide like NiCo₂O₄. The intimate mixing at the atomic level during co-precipitation facilitates the formation of these complex structures during thermal treatment. researchgate.net

Catalytic Effects : Certain co-precipitated phases can catalytically influence the decomposition of the formate group. In studies of supported nickel catalysts, the presence of alkaline earth or alkali promoters (like Calcium or Potassium) co-precipitated or doped onto the support can affect the decomposition of formate intermediates. For instance, K⁺ ions can participate in the formation of formate ions on a catalyst surface, which then decompose to produce H₂ and CO₂. nih.gov This suggests that co-precipitating this compound with salts of catalytically active cations could modify the decomposition of the formate anion.

Inhibition of Sintering : The decomposition of pure this compound can lead to the sintering (or agglomeration) of the newly formed nickel particles, especially at higher temperatures. The presence of a co-precipitated, thermally stable phase, such as a metal oxide support (e.g., Al₂O₃ or SiO₂), can act as a physical barrier, preventing the nickel particles from agglomerating. researchgate.net This results in a final product with a higher surface area and better-dispersed nickel particles.

Table 2: Examples of Modified Decomposition Behavior due to Co-Precipitated Phases

| System | Co-Precipitated Phase/Additive | Effect on Decomposition/Final Product | Citations |

|---|---|---|---|

| Nickel Chloride | This compound | Lowers the reduction temperature of NiCl₂ in a hydrogen atmosphere. | cam.ac.uk |

| Nickel & Cobalt Salts | Cobalt precursor | Leads to the formation of a mixed NiCo₂O₄ spinel oxide phase upon calcination, rather than separate NiO and cobalt oxides. | researchgate.net |

| Nickel Catalyst on SiO₂ | Calcium (Ca) promoter | The promoter can influence the formation and subsequent decomposition of formate species on the catalyst surface. | nih.gov |

| This compound on Alumina | Alumina (Al₂O₃) support | The support material can inhibit the sintering of the metallic nickel particles formed during decomposition. | researchgate.net |

Coordination Chemistry and Intermolecular Interactions of Nickel Formate

Hydrogen Bonding and Crystal Packing in Nickel Formate (B1220265) Systems

Analysis of Intermolecular Hydrogen Bonding Networks

The stability and consolidation of the three-dimensional framework in nickel(II) formate dihydrate are significantly influenced by a network of intermolecular hydrogen bonds. iucr.org These bonds are of medium strength and occur between the coordinated water molecules, which act as donors, and the oxygen atoms of the formate carboxylate groups, which serve as acceptors. tuwien.atiucr.orgiucr.org The precise location of hydrogen atoms from modern crystallographic data has allowed for an unambiguous description of this hydrogen-bonding scheme. tuwien.atiucr.org

The geometry of these hydrogen bonds has been determined with high precision. The table below summarizes the key parameters of the intermolecular hydrogen bonds within the nickel(II) formate dihydrate crystal structure.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| O5–H5A···O2 | 0.83(3) | 1.91(3) | 2.730(2) | 171(2) |

| O5–H5B···O1 | 0.83(3) | 1.91(3) | 2.731(2) | 170(2) |

| O6–H6A···O4 | 0.84(3) | 1.85(3) | 2.684(2) | 172(2) |

| O6–H6B···O3 | 0.84(3) | 1.88(3) | 2.710(2) | 170(2) |

Data sourced from the redetermination of nickel(II) formate dihydrate. iucr.org

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal. The surface is defined by the points where the contribution of the promolecule and the remaining part of the procrystal are equal. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), one can identify the specific atoms involved in intermolecular contacts and their nature. nih.govnih.gov

The analysis generates a two-dimensional "fingerprint plot," which is a histogram of di versus de. This plot summarizes all intermolecular contacts in the crystal. For related nickel(II) complexes, Hirshfeld analysis has been instrumental in deconvoluting the contributions of different interactions. nih.govresearchgate.netmdpi.com

In the case of the isostructural zinc(II) formate dihydrate, and by extension nickel(II) formate dihydrate, the analysis of intermolecular interactions reveals the dominant role of hydrogen bonds. researchgate.net The fingerprint plots for such structures typically show that the most significant contributions to the crystal packing come from O···H/H···O and H···H interactions.

The key interactions and their typical contributions as seen in analogous structures are:

H···H Contacts: These interactions usually account for a substantial portion of the Hirshfeld surface, reflecting the high abundance of hydrogen atoms on the molecular surface. nih.govresearchgate.net

O···H/H···O Contacts: These represent the crucial hydrogen bonds between the water molecules and formate anions. They appear as distinct "spikes" on the fingerprint plot and are a major stabilizing force in the crystal packing. nih.govnih.gov

A quantitative analysis of the Hirshfeld surface for a representative nickel(II) complex containing aqua ligands reveals the following typical distribution of intermolecular contacts:

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 59.8 |

| O···H/H···O | 20.2 |

| C···H/H···C | 13.7 |

Data based on a representative Ni(II) aqua complex. nih.gov These values provide an illustrative example of the expected contributions in nickel(II) formate dihydrate.

This quantitative breakdown underscores that while H···H contacts cover the largest surface area, the directional and stronger O···H hydrogen bonds are the defining interactions that dictate the specific three-dimensional architecture of nickel(II) formate dihydrate. mdpi.comrsc.org

Catalytic and Electrocatalytic Applications of Nickel Formate and Derived Materials

Nickel Formate (B1220265) as a Precursor for Heterogeneous Catalysis

Nickel formate serves as a valuable precursor material in heterogeneous catalysis, primarily due to its ability to decompose cleanly into metallic nickel. When heated, this compound breaks down to form fine nickel particles, carbon dioxide, and hydrogen, making it an effective source for generating active nickel catalysts in situ. This property is particularly advantageous for creating highly dispersed nickel nanoparticles on various supports or for direct use in catalytic processes.

In Situ Generation of Active Nickel Nanoparticles for Chemical Reactions

This compound is utilized for the in situ generation of active nickel nanoparticles, which are effective catalysts for various chemical transformations, particularly hydrogenation reactions. The thermal decomposition of this compound dihydrate at temperatures around 300 °C in a vacuum yields pure, finely powdered nickel. wikipedia.org These freshly generated nanoparticles exhibit high catalytic activity due to their clean, unpassivated surfaces.

Application in Carbon Nanotube Synthesis via Chemical Vapor Deposition (CVD)

This compound is an effective catalyst precursor for the synthesis of carbon nanotubes (CNTs) through chemical vapor deposition (CVD). researchgate.net The CVD method is a widely used technique for producing large quantities of CNTs with high purity and controlled alignment. arxiv.org It involves the decomposition of a hydrocarbon gas (like acetylene or propane) on the surface of transition metal nanoparticles, which act as catalysts. arxiv.orgnih.gov

The process leverages a solution-based deposition of the this compound onto a substrate. Upon heating in the CVD reactor, the this compound decomposes to form the nickel nanoparticles that are essential for nucleating and growing the nanotubes. arxiv.org This approach offers several advantages, including low cost, suitability for large-area growth, and the ability to coat substrates with complex geometries. researchgate.net The catalytic activity of transition metals like nickel is fundamental to the vapor-liquid-solid (VLS) mechanism, which is a commonly accepted model for CNT growth. In this mechanism, carbon from the decomposed hydrocarbon source dissolves into the liquid-like metal nanoparticle, eventually precipitating out to form the graphitic tube structure. arxiv.org

Electrocatalytic Transformations Involving Formate Species

Nickel complexes have been identified as effective electrocatalysts for the oxidation of formate, a reaction of significant interest for formic acid fuel cells. These catalysts are among the few examples of non-precious, base-metal catalysts capable of performing this transformation. nih.govacs.org

Mechanism of Electrocatalytic Formate Oxidation by Nickel Complexes

The electrocatalytic oxidation of formate using nickel complexes, particularly those of the type [Ni(PR2NR′2)2(CH3CN)]2+, has been a subject of detailed mechanistic studies. These complexes efficiently convert formate into CO2, protons, and electrons. acs.org The presence of pendant amines in the ligand structure has been shown to be crucial for the catalytic activity; related complexes lacking these amines, such as [Ni(depe)2]2+, show no activity towards formate oxidation. nih.govacs.orgresearchgate.net

The reaction kinetics are typically first-order with respect to both the catalyst and formate at lower formate concentrations (below ~0.04 M). nih.govacs.org However, at higher concentrations (above ~0.06 M), the catalytic rates become nearly independent of the formate concentration. nih.govacs.orgresearchgate.net

| Catalyst Type | Maximum Turnover Frequency (s⁻¹) | Formate Concentration Dependence |

| [Ni(PR2NR′2)2(CH3CN)]2+ | <1.1 to 15.8 | First-order below ~0.04 M; zero-order above ~0.06 M |

This table summarizes the catalytic performance of [Ni(PR2NR′2)2(CH3CN)]2+ complexes in formate oxidation. nih.govacs.orgresearchgate.net

The precise mechanism and rate-determining step for formate oxidation by these nickel complexes have been debated, with several potential pathways proposed.

One proposed mechanism involves the initial binding of formate to the nickel center, followed by a rate-limiting step that involves a proton and two-electron transfer, leading to the liberation of CO2. nih.govacs.orgresearchgate.net An alternative mechanism, supported by Density Functional Theory (DFT) calculations, suggests that the decarboxylation step is rate-determining. acs.org

A key aspect of the proposed mechanisms is the role of the pendant amine groups on the ligands. One theory posits a β-deprotonation pathway where the pendant amine abstracts the formyl hydrogen as a proton, which is coupled with a two-electron transfer to the Ni(II) center, thus avoiding a direct hydride transfer to the metal. rsc.orglidsen.com However, subsequent computational studies could not locate a viable pathway for this β-deprotonation and instead suggested that a direct hydride transfer is more energetically favorable. lidsen.com

The involvement of a nickel(II)-hydride (NiII–H) intermediate is a central feature of the proposed catalytic cycles. acs.orgnsf.gov The thermodynamic hydricity (hydride donor ability) of the formate anion and the corresponding Ni(II)-hydride complexes is a critical parameter. For formate oxidation to occur via hydride transfer, the hydricity of the resulting metal-hydride must be greater than that of formate (approximately 44 kcal/mol in acetonitrile). nsf.govacs.org The Ni P2N2 complexes studied have hydricities in the range of 55–64 kcal/mol, making them thermodynamically capable of accepting a hydride from formate. researchgate.netacs.org

DFT calculations support a mechanism involving direct hydride transfer from formate to the nickel center, forming a NiII–H intermediate. acs.orglidsen.com This step is followed by deprotonation of the nickel hydride, a process in which the pendant amine plays a crucial role by assisting in the proton removal. acs.org While the rate of formate oxidation shows a reasonable correlation with the pKa of the pendant amine, it does not correlate well with the hydricity of the Ni(II)-hydride intermediate, adding complexity to the mechanistic picture. lidsen.com

Influence of Ligand Design and Outer-Sphere Effects

The catalytic and electrocatalytic performance of nickel complexes is profoundly influenced by the design of the ligands in the primary coordination sphere and by interactions occurring in the secondary, or outer, coordination sphere. Ligand design is a crucial element for fine-tuning the reactivity and selectivity of nickel-catalyzed reactions. rsc.org The electronic and steric properties of ligands, such as bulky phosphines and N-heterocyclic carbenes (NHCs), play a significant role in stabilizing active species and influencing the transition states of catalytic cycles. researchgate.net

The primary coordination sphere, which includes the ligands directly bonded to the nickel center, has a direct impact on catalytic activity and selectivity. For instance, in many nickel-catalyzed reactions, strong σ-donating ligands are employed. researchgate.net Bidentate phosphine ligands are used in a variety of applications, including cross-coupling and hydrogenation. researchgate.net The "bite angle" of these bidentate ligands is a critical parameter; larger bite angles (greater than 100°) can destabilize intermediates and stabilize products, leading to increased reactivity. researchgate.net The ligand environment also dictates the accessibility of different oxidation states for nickel, such as Ni(I) and Ni(III), which are more accessible than for palladium, enabling unique reaction pathways. rsc.org

Beyond the primary ligands, the secondary or outer coordination sphere—the environment around the ligand framework—can introduce more subtle but significant effects. These outer-sphere effects can lead to rate enhancements and lower overpotentials in electrocatalytic processes. acs.orgsciencemadness.org Strategies for modulating the secondary sphere are often inspired by enzyme structures and include the incorporation of functionalities like pendent proton donors or shuttles, charged groups, and sterically demanding moieties. sciencemadness.org These modifications can stabilize transition states or facilitate key reaction steps. For example, in the electrocatalytic reduction of CO2, the addition of Brønsted acids to the secondary sphere of iron porphyrin complexes has been shown to increase activity. acs.orgsciencemadness.org

In the context of electrocatalysis, a distinction is made between inner-sphere and outer-sphere reactions. jst.go.jp Outer-sphere reactions involve electron transfer between species without direct bonding, where the electron tunnels across a solvation layer. jst.go.jp In contrast, inner-sphere reactions, often termed electrocatalytic, involve a strong interaction or specific adsorption of reactants, intermediates, or products with the electrode surface. jst.go.jp The design of ligands and the control of outer-sphere interactions are therefore paramount in developing efficient nickel-based electrocatalysts for specific transformations. acs.orgsciencemadness.org

Methanol (B129727) Electro-oxidation to Formate on Nickel-Based Catalysts

The electro-oxidation of methanol, particularly its selective conversion to formate, is a significant area of research for applications such as direct methanol fuel cells and the synthesis of value-added chemicals. researchgate.netacs.org Nickel-based catalysts are promising alternatives to expensive platinum-based materials, especially in alkaline media where they exhibit high activity. rsc.orgresearchgate.net The core mechanism involves the Ni(II)/Ni(III) redox couple, typically in the form of nickel hydroxide (B78521)/oxyhydroxide (Ni(OH)₂/NiOOH), which acts as a mediator for the oxidation of methanol. acs.orgwikipedia.org The process begins with the electrochemical oxidation of Ni(OH)₂ to NiOOH on the catalyst surface; the generated NiOOH then chemically oxidizes methanol to formate, being itself reduced back to Ni(OH)₂. acs.orgwikipedia.org

Various nickel-based materials have been developed to enhance the efficiency and selectivity of this reaction. Nickel hydroxide nanoparticles have demonstrated the ability to catalytically overcome kinetic limitations and reduce the overpotential required for methanol oxidation. acs.org Doping nickel compounds with other elements is a common strategy to boost performance. For example, manganese-doped nickel oxide (Mn-NiO) has shown significantly higher current density for the methanol oxidation reaction (MOR) compared to undoped NiO, achieving a faradaic efficiency for formate production of approximately 97%. researchgate.net Density functional theory (DFT) calculations have suggested that Mn incorporation modifies the electronic structure of NiO, enhancing methanol adsorption and lowering the reaction barriers. researchgate.net

Similarly, heterostructures of nickel hydroxide and iron oxyhydroxide have been investigated. A catalyst with an equal Ni/Fe ratio exhibited excellent activity, maintaining a high current density and achieving a Faradaic efficiency (FE) of 98.5% for formate production over 12 hours. rsc.orgacs.org Nickel selenides (e.g., Ni₃Se₄) have also emerged as highly efficient and cost-effective electrocatalysts, with one study reporting a methanol-to-formate Faradaic efficiency of 95.7%. nih.gov Furthermore, branched nickel carbide (Ni₃C) particles have been identified as a catalyst with nearly 100% electrochemical conversion of methanol to formate, without generating detectable CO₂ as a byproduct. sciencemadness.orgjst.go.jp These advancements highlight the potential of rationally designed, earth-abundant nickel catalysts for the selective electro-oxidation of methanol to formate. rsc.orgresearchgate.net

| Catalyst Material | Current Density | Potential (vs. RHE) | Faradaic Efficiency (FE) for Formate | Electrolyte | Reference |

|---|---|---|---|---|---|

| Mn-doped Nickel Oxide (Mn-NiO) | 58 mA cm⁻² | 1.6 V | ~97% | 1 M KOH + 1 M Methanol | researchgate.net |

| Nickel Hydroxide/Iron Oxyhydroxide (Ni/Fe = 1) | ~66 mA cm⁻² | 1.5 V | 98.5% | 1 M KOH + 1 M Methanol | rsc.orgacs.org |

| Nickel Selenide (B1212193) (Ni₃Se₄) | 149.8 mA cm⁻² (net MOR) | 0.6 V (vs. RHE) | 95.7% | 1 M KOH + 1 M Methanol | nih.gov |

| Branched Nickel Carbide (Ni₃C) | Not specified | Not specified | ~100% | Not specified | sciencemadness.orgjst.go.jp |

Electrochemical Reduction of Carbon Dioxide to Formic Acid and Formate

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals like formic acid and formate is a promising strategy for mitigating CO₂ emissions and storing renewable energy. qu.edu.qahw.ac.ukwikipedia.org Nickel-based electrocatalysts are being explored for this conversion due to nickel's availability and unique catalytic properties. acs.orgqu.edu.qa The process, however, faces challenges such as high overpotentials and competition from the hydrogen evolution reaction (HER), which can lower the Faradaic efficiency for the desired product. researchgate.net

To address these challenges, research has focused on designing advanced nickel-based catalyst materials. Bimetallic catalysts, such as colloidal nickel-cobalt nanoparticles supported on reduced graphene oxide (NiCo@rGO), have shown improved performance. qu.edu.qa The synergistic effect between nickel and cobalt, combined with the high surface area of the support, can enhance the electrochemical activity for CO₂ conversion to formic acid. qu.edu.qa First-principles calculations have been used to computationally screen for effective nickel-based near-surface alloys (NSAs), with predictions suggesting that materials like Ni/Ti and Cu/Ni could enable highly selective and efficient production of formic acid. acs.org

A significant advancement in catalyst design is the development of nanoporous nickel (NiNPore) materials. rsc.orgresearchgate.net These unsupported, environmentally benign catalysts possess a high surface area and an abundance of active sites, which are crucial for efficient catalysis. researchgate.net Nanoporous nickel has demonstrated remarkable catalytic activity for the hydrogenation of carbonates, used as a CO₂ source, to produce formic acid in water. rsc.orgresearchgate.net In these studies, the NiNPore catalyst afforded excellent yields and high selectivity for formic acid. rsc.orgresearchgate.net A key advantage of this catalyst is its stability and ease of recovery; it can be recycled multiple times without significant loss of activity or leaching of the metal. rsc.orgresearchgate.net This demonstrates the potential of nanoporous nickel structures for the practical synthesis of formic acid from CO₂ or its derivatives. rsc.org

Role of this compound in Other Catalytic Processes

Hydrogenation Reactions

This compound serves as a key precursor for the generation of active nickel catalysts used in various hydrogenation reactions. wikipedia.org When this compound is heated, particularly in a vacuum, it decomposes to form fine powders of pure, metallic nickel. wikipedia.org These highly active nickel particles are effective catalysts for the hydrogenation of a wide range of organic compounds. jst.go.jpwikipedia.org This in-situ generation of the active catalyst from the formate salt is a common strategy, for instance, in the catalytic hydrogenation of vegetable oils. sciencemadness.org

In addition to being a catalyst precursor, the formate moiety itself can play a direct role in the catalytic cycle as a hydrogen donor in transfer hydrogenation reactions. sciencemadness.orgrsc.org In these processes, formic acid or a formate salt (like sodium formate) serves as a safe and easy-to-handle source of hydrogen. rsc.orgrsc.org Nickel complexes, often supported by strongly σ-donating bisphosphine ligands, can catalyze the transfer of hydrogen from the formate to unsaturated substrates like conjugated olefins. rsc.org

The proposed mechanism for such reactions involves the decarboxylation of the formate coordinated to the nickel center, which generates a nickel hydride (Ni-H) intermediate. rsc.org This hydride species is the active agent that then adds across the double bond of the substrate. rsc.org Deuterium labeling studies using [D1]formic acid have provided evidence for this pathway, which involves the sequence of formate decarboxylation, asymmetric hydride insertion into the olefin, and subsequent protonation of the resulting nickel enolate. rsc.org This methodology has been successfully applied to the efficient and selective hydrogenation of various C–O bonds in esters and aryl ethers using a simple nickel catalyst with sodium formate. rsc.org

| Reaction Type | Substrate | Hydrogen Source | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|---|

| Catalyst Precursor | Vegetable Oils | H₂ (implied) | This compound (decomposes to Ni metal) | This compound is reduced to the active metallic state in the hydrogenation reaction. | sciencemadness.orgwikipedia.org |